1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-amine
Overview
Description
“1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-amine” is a chemical compound . The CAS number for this compound is 1211538-96-3 .
Molecular Structure Analysis
The molecular weight of “1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-amine” is 322.33 . The molecular formula is C16H17F3N4 . The InChI code for this compound is 1S/C12H16F3N3/c1-16-9-4-6-18 (7-5-9)10-2-3-11 (17-8-10)12 (13,14)15/h2-3,8-9,16H,4-7H2,1H3 .Physical And Chemical Properties Analysis
The physical form of “1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-amine” is a powder . The compound should be stored at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
- The compound is explored in the synthesis of various heterocyclic compounds. For instance, it's utilized in the synthesis of 7-(1-pyrrolidinyl)-1,2,4-triazolo[4,3-b]pyridazines. These syntheses involve reactions of secondary amines with trichloropyridazine, leading to monosubstitution and disubstitution products, showcasing the compound's versatility in organic synthesis (Peet, 1984).
Structural and Electronic Properties
- Investigations into the crystal structures of related anticonvulsant compounds reveal insights into the molecular orientation and electron delocalization characteristics of these compounds. Such studies highlight the critical orientation of the piperidine-like group and its electronic interactions (Georges et al., 1989).
Pharmaceutical Research
- In the pharmaceutical field, derivatives of this compound have been explored for their potential in treating various conditions. For example, derivatives have been synthesized for potential use as antihistamines and eosinophil infiltration inhibitors, indicating the compound's relevance in medicinal chemistry (Gyoten et al., 2003).
Catalysis and Chemical Reactions
- The compound and its derivatives are significant in catalytic processes and chemical reactions. For instance, it has been used in the scalable synthesis of complex molecules like cis-substituted cyclobutyl-benzothiazole pyridazinones. This involves key reactions like copper-catalyzed C–N cross-coupling, highlighting its utility in advanced organic synthesis (Kallemeyn et al., 2014).
Advanced Material Science
- The compound plays a role in the development of new materials with unique properties. For example, its derivatives have been studied for their structure-dependent optical properties in materials science, contributing to the development of new materials with specific electronic and optical characteristics (Palion-Gazda et al., 2019).
Safety And Hazards
properties
IUPAC Name |
1-[6-(trifluoromethyl)pyridazin-3-yl]piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N4/c11-10(12,13)8-1-2-9(16-15-8)17-5-3-7(14)4-6-17/h1-2,7H,3-6,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYIFDGUCYITEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NN=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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